molecular formula C3H7ClN2S B12927443 2,3-Dihydrothiazol-4-amine hydrochloride

2,3-Dihydrothiazol-4-amine hydrochloride

Cat. No.: B12927443
M. Wt: 138.62 g/mol
InChI Key: LZOCNBSKYYXNDT-UHFFFAOYSA-N
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Description

2,3-Dihydrothiazol-4-amine hydrochloride is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrothiazol-4-amine hydrochloride typically involves the reaction of 2-aminothiophenol with α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrothiazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydrothiazol-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydrothiazol-4-amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydrothiazol-4-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C3H7ClN2S

Molecular Weight

138.62 g/mol

IUPAC Name

2,3-dihydro-1,3-thiazol-4-amine;hydrochloride

InChI

InChI=1S/C3H6N2S.ClH/c4-3-1-6-2-5-3;/h1,5H,2,4H2;1H

InChI Key

LZOCNBSKYYXNDT-UHFFFAOYSA-N

Canonical SMILES

C1NC(=CS1)N.Cl

Origin of Product

United States

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